2-Chloro-4-fluoro-1-methoxy-3-nitrobenzene
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Overview
Description
2-Chloro-4-fluoro-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO3 It is a disubstituted benzene derivative, characterized by the presence of chloro, fluoro, methoxy, and nitro groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-1-methoxy-3-nitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes the following steps:
Halogenation: The chloro and fluoro substituents can be introduced through halogenation reactions. For example, chlorination can be performed using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-1-methoxy-3-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and chloro), the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring makes it susceptible to nucleophilic aromatic substitution reactions, where nucleophiles can replace the chloro or fluoro groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine gas with iron(III) chloride as a catalyst.
Reduction: Hydrogen gas with palladium on carbon.
Major Products
Amination: Reduction of the nitro group to an amino group.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophiles used in substitution reactions.
Scientific Research Applications
2-Chloro-4-fluoro-1-methoxy-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-1-methoxy-3-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the electron-withdrawing groups (nitro and chloro) deactivate the benzene ring, making it less reactive towards electrophiles. In nucleophilic aromatic substitution, the electron-deficient aromatic ring facilitates the attack of nucleophiles, leading to the replacement of leaving groups.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-1-nitrobenzene: Lacks the methoxy group, making it less electron-rich.
2-Chloro-4-fluoro-1-methoxybenzene: Lacks the nitro group, making it less electron-deficient.
2-Chloro-4-fluoro-1-methoxy-3-aminobenzene: The amino group replaces the nitro group, altering its reactivity.
Uniqueness
2-Chloro-4-fluoro-1-methoxy-3-nitrobenzene is unique due to the combination of electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the benzene ring. This unique substitution pattern influences its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-1-fluoro-4-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-5-3-2-4(9)7(6(5)8)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQMXSFAYPUONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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